molecular formula C22H22O5 B11310696 {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B11310696
M. Wt: 366.4 g/mol
InChI Key: GEVSBEUVXLGOHH-UHFFFAOYSA-N
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Description

The compound {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin derivative featuring a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, an acetic acid moiety at position 3, and a 2,5-dimethylbenzyloxy group at position 5. Coumarin derivatives are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and ion transport modulation properties . This compound’s structural uniqueness arises from the 2,5-dimethylbenzyloxy substituent, which distinguishes it from analogs with halogenated or alkylated benzyl groups. Its synthesis likely involves alkylation of a hydroxycoumarin precursor with 2,5-dimethylbenzyl bromide, followed by hydrolysis of a methyl ester intermediate to yield the acetic acid moiety .

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

2-[7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C22H22O5/c1-12-5-6-13(2)16(9-12)11-26-19-8-7-17-14(3)18(10-20(23)24)22(25)27-21(17)15(19)4/h5-9H,10-11H2,1-4H3,(H,23,24)

InChI Key

GEVSBEUVXLGOHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with 2,5-dimethylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of 3-acetic acid-substituted coumarins, with variations in the benzyloxy substituent at position 7. Key analogs and their distinguishing features are summarized below:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Applications Reference
{7-[(2,5-Dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid 2,5-Dimethylbenzyloxy C₂₁H₂₂O₆ 370.40* Potential anion exchanger inhibition
{7-[(3-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid 3-Fluorobenzyloxy C₂₀H₁₇FO₅ 356.35 Enhanced electronic effects (fluorine)
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid 2,6-Dichlorobenzyloxy C₂₀H₁₇Cl₂O₅ 415.25 Increased steric bulk, possible bioavailability
[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-acetic acid Hexyloxy C₁₉H₂₄O₅ 332.39 Higher lipophilicity
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 3-Chlorobenzyloxy (methyl ester precursor) C₂₁H₁₉ClO₅ 386.83 Intermediate for acetic acid derivatives

*Calculated based on analogs.

Key Observations

Synthetic Pathways :

  • Most analogs are synthesized via nucleophilic substitution of a hydroxycoumarin precursor with substituted benzyl halides, followed by ester hydrolysis .
  • The hexyl derivative () employs a longer alkyl chain, suggesting modified solubility profiles .

Structural Characterization :

  • NMR spectroscopy confirms substituent positions. For example, the methyl ester intermediate in shows characteristic signals at δ 3.81 ppm (OCH₃) and δ 3.74 ppm (CH₂COO) .
  • X-ray crystallography (using SHELX programs) is critical for resolving anisotropic displacement parameters in coumarin derivatives .

Biological Relevance :

  • highlights coumarin-based inhibitors of the intestinal anion exchanger SLC26A3, where substituent bulk and polarity modulate activity .
  • Halogenated analogs (e.g., 3-fluoro or 2,6-dichloro) may exhibit enhanced metabolic stability compared to methylated derivatives .

Biological Activity

{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O5, with a molecular weight of 366.4 g/mol. The compound features a chromenone core with an acetic acid moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC22H22O5
Molecular Weight366.4 g/mol
IUPAC Name2-[7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
InChIInChI=1S/C22H22O5/c1-12...

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can lead to reduced inflammation and apoptosis in cancer cells.
  • Antioxidant Activity : Coumarin derivatives often exhibit antioxidant properties that help mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications:

  • Anti-inflammatory Properties : The compound has been shown to reduce inflammation in various models, potentially benefiting conditions such as arthritis and other inflammatory diseases.
  • Anticancer Activity : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.
  • Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against certain bacterial strains.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in inflammatory markers compared to control groups (IC50 = 0.15 µM) .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (A549 and HeLa) revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were recorded at 0.12 µM for A549 cells and 0.024 µM for HeLa cells .

Study 3: Antimicrobial Properties

The antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against both strains .

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